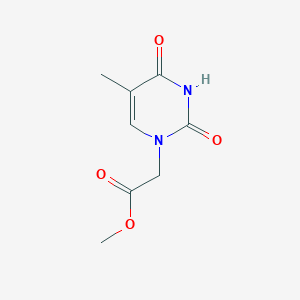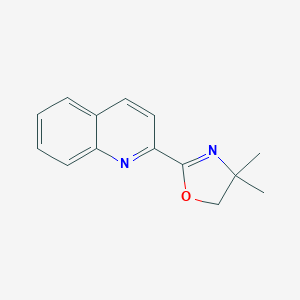
Methyl 2-(5-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(5-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate” is a chemical compound with the molecular formula C7H8N2O4 . It is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains a methyl group and an acetate group attached to the pyrimidine ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 198.18 g/mol . Other physical and chemical properties, such as melting point, boiling point, and solubility, are not available from the current information.Scientific Research Applications
Biomedical Applications
Parkinson's Disease and Neurotoxicity : Research highlights the role of acetaldehyde and compounds related to Methyl 2-(5-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate in the context of Parkinson's disease. The study indicates that certain compounds can enhance parkinsonism in mice, suggesting implications for understanding the disease's biochemical pathways and potential therapeutic targets (Vaglini et al., 2013).
Anti-inflammatory Properties : Derivatives of this compound have been studied for their in-vitro anti-inflammatory activities. Such derivatives have shown potential in designing leads for anti-inflammatory drugs, indicating the compound's relevance in drug discovery (Gondkar et al., 2013).
Environmental Impact and Applications
Pesticide Industry Wastewater : The compound and its derivatives are of interest in studies exploring treatment options for wastewater produced by the pesticide industry. Research into environmentally sustainable methods for treating such wastewater is crucial for reducing the environmental impact of pesticide production (Goodwin et al., 2018).
Biodiesel Production : The compound's derivatives are explored in the context of biodiesel production, specifically in the interesterification process of different feedstocks. This research is part of efforts to find more sustainable and environmentally friendly alternatives to traditional fossil fuels (Esan et al., 2021).
Mechanism of Action
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, and biological activities. Given the diverse biological activities of pyrimidine derivatives, this compound could potentially have interesting applications in medicinal chemistry .
properties
IUPAC Name |
methyl 2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-5-3-10(4-6(11)14-2)8(13)9-7(5)12/h3H,4H2,1-2H3,(H,9,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACYKZIDLVIVDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Benzyl-2-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B177533.png)


![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B177542.png)

![benzyl (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B177548.png)
![4'-((trans,trans)-4'-Ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4,5-trifluoro-1,1'-biphenyl](/img/structure/B177553.png)
![Acetic acid, [[(3-bromophenyl)methyl]thio]-](/img/structure/B177555.png)



